molecular formula C17H12O10 B5250558 4-(3,4-DICARBOXYPHENOXYMETHOXY)BENZENE-1,2-DICARBOXYLIC ACID

4-(3,4-DICARBOXYPHENOXYMETHOXY)BENZENE-1,2-DICARBOXYLIC ACID

Cat. No.: B5250558
M. Wt: 376.3 g/mol
InChI Key: GFVMVBFRZVBGJD-UHFFFAOYSA-N
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Description

4-(3,4-Dicarboxyphenoxymethoxy)benzene-1,2-dicarboxylic acid is an organic compound characterized by the presence of multiple carboxylic acid groups attached to a benzene ring. This compound is known for its unique structure, which includes both ether and carboxylic acid functionalities, making it a versatile molecule in various chemical applications.

Properties

IUPAC Name

4-[(3,4-dicarboxyphenoxy)methoxy]phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O10/c18-14(19)10-3-1-8(5-12(10)16(22)23)26-7-27-9-2-4-11(15(20)21)13(6-9)17(24)25/h1-6H,7H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVMVBFRZVBGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCOC2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dicarboxyphenoxymethoxy)benzene-1,2-dicarboxylic acid typically involves the esterification of phthalic acid derivatives with glycol. The reaction is usually carried out under acidic conditions and requires heating to facilitate the esterification process . The product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure it meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dicarboxyphenoxymethoxy)benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3,4-Dicarboxyphenoxymethoxy)benzene-1,2-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of high-performance polymers and resins

Mechanism of Action

The mechanism of action of 4-(3,4-dicarboxyphenoxymethoxy)benzene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, particularly in its antioxidant properties .

Comparison with Similar Compounds

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